Perfluorooctanoic acid

Vue d'ensemble

Description

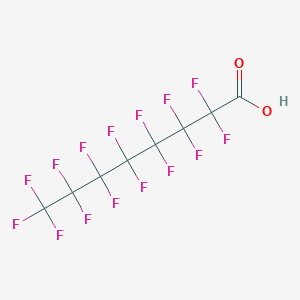

Perfluorooctanoic acid (PFOA; C8HF15O2) is a synthetic perfluorinated carboxylic acid characterized by a fully fluorinated eight-carbon chain and a terminal carboxylic acid group. This structure confers exceptional thermal and chemical stability, making PFOA resistant to environmental degradation . Historically, PFOA has been used in industrial applications such as fire-fighting foams, stain-resistant coatings, and as a surfactant in polymer production .

It has been detected globally in water, soil, and biological samples, including human serum, with concentrations ranging from 0.116 ng/g in agricultural soils to 2.19 μg/kg in poultry products .

Méthodes De Préparation

Electrochemical Fluorination (ECF)

Reaction Mechanism and Process Conditions

ECF involves the electrolysis of octanoyl chloride (CH(CH)COCl) in anhydrous hydrofluoric acid (HF). The process replaces all hydrogen atoms in the hydrocarbon chain with fluorine via free-radical intermediates, generating perfluorooctanoyl fluoride (F(CF)COF) as the primary product . Key steps include:

-

Electrolysis : Octanoyl chloride is dissolved in HF, and a voltage is applied to induce fluorination.

-

Rearrangement : Free-radical intermediates undergo chain scission and recombination, leading to branched isomers.

-

Hydrolysis : The acid fluoride intermediate is hydrolyzed to PFOA (CF(CF)COOH).

The reaction occurs at temperatures of 15–35°C and voltages of 4–6 V, with yields of the target PFOA limited to 10–15% due to competing side reactions .

Isomer Distribution and By-Products

ECF produces a mixture of PFOA isomers:

Major by-products include perfluorinated cyclic ethers (e.g., FC-75, a perfluorinated ether) and shorter-chain perfluorocarboxylic acids (PFCAs) . These by-products complicate purification and contribute to environmental persistence.

Table 1: By-Products of ECF Synthesis

| By-Product | Composition | Yield (%) | Environmental Impact |

|---|---|---|---|

| FC-75 | CFO | 30–40 | Persistent organic pollutant |

| Shorter-chain PFCAs | C–C | 10–20 | Bioaccumulative |

| Branched PFOA isomers | CF(CF)CF(CF)COOH | 20–30 | Resistant to degradation |

Industrial Legacy and Phase-Out

3M dominated ECF-based PFOA production from 1947 to 2002, with annual emissions at their Cottage Grove facility peaking at 80,000 lbs in 2000 . By 2004, emissions dropped to 1,700 lbs due to voluntary phase-outs prompted by toxicity concerns . ECF remains in limited use in Europe and Asia, though regulatory pressures favor telomerization .

Telomerization

Reaction Mechanism and Process Conditions

Telomerization employs a radical chain-growth process using tetrafluoroethylene (CF=CF) and a perfluoroalkyl iodide telogen (e.g., perfluoroethyl iodide, CFI). The reaction proceeds as follows:

-

Initiation : CFI reacts with tetrafluoroethylene to form longer-chain perfluoroalkyl iodides:

2. Oxidation : The iodide intermediate is oxidized with sulfur trioxide (SO) to yield PFOA:

7\text{F}{15}\text{I} + \text{SO}3 \rightarrow \text{C}7\text{F}{15}\text{COOH} + \text{SO}2 + \text{HI}

This method operates at milder conditions (40–80°C, atmospheric pressure) and achieves near-quantitative yields of linear PFOA after distillation .

Advantages Over ECF

-

Isomeric purity : Exclusively linear PFOA.

-

Scalability : Continuous production with minimal by-products.

-

Environmental control : Reduced HF usage and waste generation .

Table 2: Comparison of ECF and Telomerization

| Parameter | ECF | Telomerization |

|---|---|---|

| Starting materials | Octanoyl chloride, HF | CFI, CF=CF |

| Catalyst | None (electrochemical) | Radical initiators |

| Temperature | 15–35°C | 40–80°C |

| PFOA yield | 10–15% | 85–95% |

| Isomer distribution | 70–80% linear, 20–30% branched | 100% linear |

| Key manufacturers | 3M (historical), Asian/EU plants | DuPont, Dyneon |

Industrial Adoption and Challenges

DuPont transitioned to telomerization in the 1990s, driven by its efficiency and regulatory pressures. However, the process requires stringent control over tetrafluoroethylene purity to avoid chain-termination by-products . By 2023, the semiconductor industry phased out intentional PFOA use, favoring telomerization-derived alternatives with shorter perfluoroalkyl chains (C6 instead of C8) .

Environmental and Regulatory Considerations

Waste Generation and Emissions

ECF generates 5–10 kg of hazardous waste per kg of PFOA, including HF and cyclic ethers . Telomerization reduces waste to <1 kg/kg PFOA but still produces SO and residual iodides . Both methods contribute to PFAS contamination, with ECF sites showing higher groundwater pollution due to historical emissions .

Regulatory Phase-Outs

Analyse Des Réactions Chimiques

Types de réactions : L'acide perfluorooctanoïque subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. En raison de ses liaisons carbone-fluorine fortes, il est très résistant à la dégradation, ce qui en fait un polluant environnemental persistant .

Réactifs et conditions courants :

Oxydation : L'acide perfluorooctanoïque peut être oxydé à l'aide d'agents oxydants forts tels que le permanganate de potassium ou l'ozone en conditions acides.

Réduction : Les réactions de réduction nécessitent généralement des conditions de haute énergie, telles que l'utilisation de l'hydrure de lithium et d'aluminium.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires fluorés et, dans certains cas, des sous-produits défluorés. Les produits spécifiques dépendent des conditions de réaction et des réactifs utilisés .

4. Applications de la recherche scientifique

L'acide perfluorooctanoïque a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

L'acide perfluorooctanoïque exerce ses effets principalement par son interaction avec les protéines et les voies cellulaires. Le groupement acide permet la liaison aux protéines avec des substrats d'acides gras ou d'hormones, tels que l'albumine sérique et la protéine de liaison aux acides gras du foie. Il interagit également avec les récepteurs nucléaires tels que le récepteur alpha activé par les proliférateurs de peroxysomes (PPARα), influençant le métabolisme des lipides et d'autres processus cellulaires .

Composés similaires :

- Acide perfluorooctanesulfonique (PFOS)

- Acide perfluorononanoïque (PFNA)

- Perfluorooctanesulfonamide (PFOSA)

- Acide trifluoroacétique (TFA)

Comparaison : L'acide perfluorooctanoïque est unique en raison de sa longueur de chaîne spécifique et de la présence d'un groupe acide carboxylique, ce qui influence ses propriétés chimiques et son comportement environnemental. Comparé à l'acide perfluorooctanesulfonique, qui possède un groupe acide sulfonique, l'acide perfluorooctanoïque est plus hydrophobe et présente des affinités de liaison différentes avec les protéines .

Applications De Recherche Scientifique

Introduction to Perfluorooctanoic Acid

This compound (PFOA) is a synthetic chemical belonging to the family of per- and polyfluoroalkyl substances (PFAS). It has been widely used in various industrial applications and consumer products due to its unique chemical properties, such as resistance to heat, water, and oil. However, PFOA is persistent in the environment and has raised significant health concerns, leading to its phased-out production in many countries. This article explores the applications of PFOA, highlighting its industrial uses, health implications, and case studies that illustrate its impact.

Industrial Manufacturing

PFOA is primarily used in the production of fluoropolymers like polytetrafluoroethylene (PTFE), which is known for its non-stick properties. This application has made PFOA prevalent in cookware and industrial coatings . The chemical's ability to withstand high temperatures makes it valuable in industries requiring durable materials.

Consumer Products

In consumer goods, PFOA has been widely used in products such as water-repellent clothing, stain-resistant carpets, and food packaging materials. Its presence in these products raises concerns about leaching into food or the environment, leading to increased scrutiny from regulatory bodies .

Firefighting Foams

PFOA is a key ingredient in firefighting foams used for suppressing flammable liquid fires. The effectiveness of these foams has made them standard in emergency response situations; however, their environmental persistence poses risks of contamination .

Textile Treatments

The textile industry employs PFOA for enhancing fabric performance through water and stain resistance. This application contributes to consumer convenience but also raises questions regarding long-term exposure risks .

Medical Devices

PFOA's unique properties make it suitable for specific medical applications, including coatings on devices that require biocompatibility. However, the safety of these applications is under investigation due to potential health risks associated with PFOA exposure .

Health Implications of this compound

Research has increasingly focused on the health effects associated with PFOA exposure. Notable findings include:

- Cancer Risks : Epidemiological studies have linked PFOA exposure to various cancers, including kidney, testicular, prostate, and ovarian cancers . A cohort study involving workers exposed to PFOA revealed elevated mortality rates from kidney cancer and other diseases .

- Cholesterol Levels : Increased serum levels of PFOA have been associated with elevated cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol . This correlation raises concerns about cardiovascular health among exposed populations.

- Immune System Effects : Animal studies have indicated that PFOA may impair immune function, leading to increased susceptibility to infections and other health issues .

Case Studies

- DuPont Chemical Plant Study : A comprehensive study involving 5,791 workers at a DuPont facility revealed significant associations between high serum levels of PFOA and increased mortality from various cancers including kidney cancer (SMR = 3.11) and diabetes mellitus (SMR = 1.90) .

- Longitudinal Studies : Research tracking individuals over time has shown a consistent link between elevated PFOA levels and adverse health outcomes such as hyperuricemia and chronic kidney disease .

- IARC Classification : The International Agency for Research on Cancer classified PFOA as carcinogenic to humans based on extensive literature reviews that highlighted its potential links to cancer development .

Mécanisme D'action

Perfluorooctanoic acid exerts its effects primarily through its interaction with proteins and cellular pathways. The acid headgroup enables binding to proteins with fatty acid or hormone substrates, such as serum albumin and liver fatty acid-binding protein. It also interacts with nuclear receptors like peroxisome proliferator-activated receptor alpha (PPARα), influencing lipid metabolism and other cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Perfluorooctane Sulfonate (PFOS)

PFOS (C8HF17O3S), a sulfonic acid analog of PFOA, shares its eight-carbon fluorinated chain but differs in its sulfonate functional group. Key distinctions include:

- Toxicity: Both compounds disrupt lipid metabolism and thyroid function, but PFOS demonstrates greater immunotoxicity and neurotoxicity in rodent models .

- Regulatory Status : PFOS is listed under the Stockholm Convention on POPs, whereas PFOA faces restrictions under regional frameworks (e.g., EU REACH) .

Shorter-Chain Perfluoroalkyl Acids (e.g., PFHxA, PFPeA)

Shorter-chain compounds like perfluorohexanoic acid (PFHxA; C6) and perfluoropentanoic acid (PFPeA; C5) are increasingly used as PFOA substitutes. Differences include:

- Bioaccumulation : PFHxA bioaccumulates 40 times less than PFOA due to faster renal clearance and lower protein binding .

- Toxicity : Shorter chains show reduced hepatotoxicity and developmental effects, though PFPeA has been linked to endocrine disruption in aquatic species .

Longer-Chain Perfluoroalkyl Acids (e.g., PFNA, PFDA)

Perfluorononanoic acid (PFNA; C9) and perfluorodecanoic acid (PFDA; C10) exhibit:

- Persistence : Longer chains enhance environmental stability and bioaccumulation. PFDA’s half-life in humans exceeds 7 years .

- Toxicity : PFNA and PFDA induce stronger oxidative stress and mitochondrial dysfunction compared to PFOA .

PFAS Alternatives (e.g., HFPO-DA, HFPO-TA)

Hexafluoropropylene oxide dimer acid (HFPO-DA; GenX) and trimer acid (HFPO-TA) are emerging substitutes. Key findings:

- Toxicity : HFPO-DA exhibits higher gut toxicity in zebrafish (96-h LC50 = 106.6 mg/L) than PFOA (351.8 mg/L), suggesting unintended risks .

- Environmental Fate : These alternatives degrade into terminal perfluoroalkyl acids, perpetuating contamination cycles .

Comparative Data Tables

Table 1: Structural and Environmental Properties

| Compound | Chain Length | Functional Group | Bioaccumulation Factor | Half-Life (Human, Years) |

|---|---|---|---|---|

| PFOA | C8 | Carboxylic Acid | 10–100 | 2.3–3.8 |

| PFOS | C8 | Sulfonic Acid | 100–1000 | 4.8–5.4 |

| PFHxA | C6 | Carboxylic Acid | 0.25–2.5 | 0.3–0.5 |

| HFPO-DA | C3 (dimer) | Ether Acid | 5–50 | 0.1–0.3 |

Table 2: Toxicological Effects in Model Organisms

| Compound | Hepatotoxicity | Developmental Toxicity | Immunotoxicity |

|---|---|---|---|

| PFOA | High | Moderate | Moderate |

| PFOS | Moderate | High | High |

| PFHxA | Low | Not observed | Low |

| HFPO-DA | Moderate | High | Moderate |

Key Research Findings

- Environmental Persistence : PFOA and PFOS dominate global contamination, but shorter-chain compounds like PFHxA are increasingly detected in water systems .

- Analytical Challenges : LC-MS/MS is the gold standard for detecting PFOA and PFOS at trace levels (≤1 ng/L), though matrix effects in food samples complicate quantification .

- Human Exposure : PFOA and PFOS serum levels correlate with dietary intake, particularly from contaminated seafood and poultry .

- Regulatory Shifts : The EU restricts PFOA use (<25 ppb in products), while industries adopt short-chain PFAS and HFPO-DA despite unresolved toxicity concerns .

Activité Biologique

Perfluorooctanoic acid (PFOA) is a synthetic perfluoroalkyl acid (PFAS) that has garnered attention due to its persistence in the environment and potential adverse health effects. This article delves into the biological activity of PFOA, focusing on its toxicological effects, mechanisms of action, epidemiological associations, and case studies.

Toxicological Profile

PFOA has been shown to exert various biological effects primarily through its action as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This mechanism is linked to several toxicological outcomes:

- Hepatotoxicity : PFOA is known to cause liver enlargement (hepatomegaly) and alterations in lipid metabolism. Studies indicate that PFOA exposure leads to increased liver size and changes in liver enzyme activities, suggesting a disruption in normal hepatic function .

- Immunotoxicity : Research indicates that PFOA can induce immunosuppression and chronic inflammation. It has been associated with decreased antibody responses and altered T-cell dynamics, which may contribute to increased susceptibility to infections and other diseases .

- Carcinogenic Potential : Animal studies have linked PFOA exposure to tumors in the liver, pancreas, and testicles. Epidemiological studies among workers exposed to PFOA have suggested associations with kidney cancer and testicular cancer .

The biological activity of PFOA can be attributed to several key mechanisms:

- Peroxisome Proliferation : PFOA activates PPARα, leading to peroxisome proliferation in the liver. This activation is associated with alterations in lipid metabolism and has been proposed as a mechanism for tumor induction in rodents .

- Oxidative Stress : Exposure to PFOA has been linked to oxidative DNA damage, which may contribute to its carcinogenic potential. Increased levels of biomarkers for oxidative stress have been observed following exposure .

- Metabolic Disruption : PFOA affects various metabolic pathways, including those involved in amino acid and lipid metabolism. For instance, significant alterations in neurotransmitter levels have been noted in animal studies, indicating potential neurobehavioral effects .

Epidemiological Evidence

Epidemiological studies provide important insights into the health effects associated with PFOA exposure:

- A cohort study involving workers at a DuPont facility found elevated mortality rates for certain cancers, including kidney cancer (adjusted odds ratio [AOR] = 2.0) and testicular cancer (AOR = 2.8) among those with high serum levels of PFOA .

- A systematic review categorized evidence linking PFOA exposure to various health outcomes, identifying sufficient evidence for associations with decreased antibody responses, dyslipidemia, and increased risk of kidney cancer .

Case Studies

Several case studies highlight the impact of PFOA exposure on human health:

- West Virginia Community Study : This study examined the health effects of water contaminated with PFOA. Findings indicated no significant association with diabetes but highlighted increased risks for renal disease among exposed individuals .

- NCI Nested Case-Control Study : This investigation assessed serum PFAS concentrations among women diagnosed with ovarian and endometrial cancers. The study aims to elucidate the relationship between PFAS exposure and cancer risk using serological data collected prior to diagnosis .

Summary of Health Outcomes Associated with PFOA

| Health Outcome | Evidence Level |

|---|---|

| Kidney Cancer | Sufficient evidence |

| Testicular Cancer | Limited/suggestive evidence |

| Liver Enzyme Alterations | Limited/suggestive evidence |

| Dyslipidemia | Sufficient evidence |

| Decreased Antibody Response | Sufficient evidence |

| Pregnancy-Induced Hypertension | Limited/suggestive evidence |

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting PFOA in environmental and biological samples?

To quantify PFOA, researchers employ liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for trace-level detection . The U.S. EPA recommends systematic literature reviews to refine search strategies, using databases like PubMed to identify peer-reviewed methodologies . For biomonitoring, serum or plasma samples are preferred due to PFOA’s protein-binding affinity, with protocols validated for reproducibility across cohorts (e.g., Zhang et al., 2013, using isotopic dilution techniques) .

Q. How does PFOA persist in the environment, and what are its primary exposure pathways?

PFOA’s persistence stems from its strong carbon-fluorine bonds, which resist hydrolysis and photodegradation . Environmental monitoring studies (e.g., Lau et al., 2007) identify water supplies near industrial sites as major exposure vectors, with bioaccumulation observed in aquatic food chains . Human exposure occurs via contaminated drinking water, dietary intake, and placental transfer, as demonstrated by biomonitoring studies in pregnant populations .

Q. What are the basic toxicological effects of PFOA observed in animal models?

PFOA acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, inducing hepatomegaly, lipid metabolism disruption, and hepatic tumors in rodents . Standard toxicology protocols involve chronic oral dosing (≥1 mg/kg/day) over 12–24 months, with histopathological endpoints (e.g., Leydig cell hyperplasia) assessed alongside serum biomarker analysis .

Advanced Research Questions

Q. How do researchers reconcile conflicting epidemiological data on PFOA’s carcinogenicity?

Conflicting findings arise from variations in study design, such as exposure misclassification (e.g., Vieira et al., 2013, which used geocoded exposure models vs. occupational cohorts with direct serum measurements) . Advanced approaches include longitudinal analyses (e.g., Dhingra et al., 2016a/b) to account for reverse causation and confounders like renal clearance rates . Meta-analyses (e.g., Johnson et al., 2014) apply random-effects models to pool risk estimates, revealing consistent associations with kidney and testicular cancers despite heterogeneity .

Q. What experimental designs are optimal for studying PFOA’s endocrine-disrupting effects?

Mechanistic studies use in vitro receptor-binding assays (e.g., human PPARγ transactivation assays) paired with in vivo models to assess developmental toxicity . For example, proteomic analysis of mouse testes (Zhang et al., 2014) identified PFOA-induced suppression of steroidogenic enzymes, validated via RNA interference . Dose-response relationships should account for non-monotonic effects, as low-dose prenatal exposure may alter pubertal timing .

Q. How can degradation kinetics of PFOA be modeled in advanced oxidation processes?

Persulfate-based oxidation (e.g., activated by heat or UV) follows pseudo-first-order kinetics, with degradation efficiency dependent on pH and chloride ion concentration . Density functional theory (DFT) simulations reveal that sulfate radicals preferentially attack PFOA’s carboxyl group, enabling computational validation of experimental rate constants (e.g., Lee et al., 2012) .

Q. What methodologies address species-specific differences in PFOA toxicokinetics?

Physiologically based pharmacokinetic (PBPK) models incorporate species-specific renal resorption rates to explain divergent half-lives (e.g., 3.8 years in humans vs. days in rodents) . Isotope-tracing in cross-species studies (e.g., Hinderliter et al., 2005) quantifies placental transfer efficiency, informing risk extrapolation .

Q. Methodological Considerations Table

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGREZUHAYWORS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF15O2 | |

| Record name | PERFLUOROOCTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1613 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2395-00-8 (mono-potassium salt), 33496-48-9 (anhydride), 335-93-3 (mono-silver(1+) salt), 335-95-5 (mono-hydrochloride salt), 3825-26-1 (mono-ammonium salt), 68141-02-6 (chromium(3+) salt) | |

| Record name | Perfluorooctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8031865 | |

| Record name | Perfluorooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with pungent odor; [ICSC] White or cream crystalline solid; [MSDSonline], WHITE POWDER WITH PUNGENT ODOUR. | |

| Record name | Perfluorooctanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6596 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PERFLUOROOCTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1613 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

192 °C, 189 °C | |

| Record name | Perfluorooctanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERFLUOROOCTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1613 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

When heated to decomposition it emits toxic vapors of F(-)., In water, 3300 mg/L at 25 °C, In water, 4340 mg/L at 24.1 °C, Solubility in water: none | |

| Record name | Perfluorooctanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERFLUOROOCTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1613 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.792 g/mL at 20 °C, 1.79 g/cm³ | |

| Record name | Perfluorooctanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERFLUOROOCTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1613 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.15 [mmHg], 3.16X10-2 mm Hg at 25 °C, 0.37 ± 0.01 [log Psd at 298.15 K (Pa)] | |

| Record name | Perfluorooctanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6596 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Perfluorooctanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PFOA | |

| Source | Suuberg Lab, School of Engineering, Brown University | |

| URL | https://doi.org/10.1021/acs.jced.9b00922 | |

| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |

Color/Form |

White to off-white powder | |

CAS No. |

335-67-1 | |

| Record name | Perfluorooctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorooctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PERFLUOROOCTANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecafluorooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/947VD76D3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluorooctanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERFLUOROOCTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1613 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

54.3 °C, 52-54 °C | |

| Record name | Perfluorooctanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERFLUOROOCTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1613 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.